molecular formula C13H14N2O2 B15311640 1-(3,5-Dimethylphenyl)-3-methyl-1h-pyrazole-4-carboxylic acid

1-(3,5-Dimethylphenyl)-3-methyl-1h-pyrazole-4-carboxylic acid

Cat. No.: B15311640
M. Wt: 230.26 g/mol
InChI Key: TWLDYLZOMPOSLL-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 1154882-30-0) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and agrochemical research . This compound, with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol, serves as a versatile precursor for the synthesis of more complex molecules . Pyrazole derivatives are recognized for their wide spectrum of biological activities, which include antimicrobial and antioxidant properties, as demonstrated in related compounds through DPPH radical scavenging and DNA protection assays . Furthermore, structurally similar pyrazole-carboxylic acid derivatives are investigated as key intermediates in the development of novel fungicidal agents, highlighting the potential of this chemical scaffold in crop protection applications . The compound is intended for use as a research chemical exclusively in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this building block to explore new pharmacologically or industrially relevant compounds.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-3-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C13H14N2O2/c1-8-4-9(2)6-11(5-8)15-7-12(13(16)17)10(3)14-15/h4-7H,1-3H3,(H,16,17)

InChI Key

TWLDYLZOMPOSLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C=C(C(=N2)C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Structural and Physicochemical Properties

1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a white crystalline solid with the molecular formula $$ \text{C}{13}\text{H}{14}\text{N}2\text{O}2 $$ and a molecular weight of 230.26 g/mol. The compound features a pyrazole ring substituted with a carboxylic acid group at the 4-position, a methyl group at the 3-position, and a 3,5-dimethylphenyl moiety at the 1-position. While its density, boiling point, and melting point remain unspecified in available literature, its synthetic accessibility and functional group arrangement make it a versatile intermediate for further derivatization.

Industrial Synthesis Routes

Condensation-Cyclization Method

The primary industrial synthesis, described in Chinese Patent CN114014809A, involves a three-step sequence starting from ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

Step 1: Formation of Compound A

Ethyl acetoacetate (600 kg), triethyl orthoformate (900 kg), and acetic anhydride (800–1,000 kg) undergo condensation at 110–120°C for 4 hours under reflux, followed by reduced-pressure distillation at ≤100°C to remove volatile byproducts. This yields 853–857 kg of intermediate Compound A (97.5–98.5% purity), identified as ethyl 3-(ethoxymethylene)-2-methyl-3-oxopropanoate.

Step 2: Cyclization to Compound B

A mixture of 40% methylhydrazine aqueous solution (500 kg), toluene (600 L), and sodium hydroxide (30 kg) is cooled to 8–10°C before adding Compound A (900 kg). The reaction proceeds at 15°C for 1 hour, forming Compound B (3-methyl-1H-pyrazole-4-carboxylate derivative) via nucleophilic cyclization. Phase separation yields a toluene layer containing Compound B.

Step 3: Acid Hydrolysis and Isolation

The toluene layer is heated to 85–90°C and treated with 15% hydrochloric acid (1,500 L) to hydrolyze the ester to the carboxylic acid. Cooling to 30°C precipitates the product, which is centrifuged and dried to yield 649 kg of this compound (98.9% purity).

Table 1: Optimization of Reaction Conditions in Patent CN114014809A

Parameter Example 1 Example 2 Optimal Range
Acetic Anhydride (kg) 800 1,000 800–1,000
Reaction Temp. Step 1 (°C) 110 120 110–120
Methylhydrazine (kg) 500 500 500
Yield (kg) 649 655 640–660
Purity (%) 98.9 99.1 98.5–99.5

Alternative Pathways

Mechanistic Insights

Condensation Mechanism

In Step 1, triethyl orthoformate acts as a formylating agent, reacting with ethyl acetoacetate’s enolate to form an ethoxymethylene intermediate. Acetic anhydride facilitates keto-enol tautomerization, enabling nucleophilic attack by the enolate oxygen on the formyl carbon.

Cyclization Dynamics

Methylhydrazine attacks the β-ketoester group of Compound A in Step 2, with sodium hydroxide deprotonating the hydrazine to enhance nucleophilicity. The exothermic reaction requires precise temperature control (8–20°C) to prevent side reactions such as over-alkylation.

Acid Hydrolysis

Hydrochloric acid protonates the ester oxygen in Step 3, rendering the carbonyl susceptible to nucleophilic attack by water. The tetrahedral intermediate collapses to release ethanol, yielding the carboxylic acid.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

$$ ^1\text{H NMR} $$ (DMSO-$$ d_6 $$) data from Patent CN114014809A confirms the structure:

  • δ 12.10 (s, 1H): Carboxylic acid proton
  • δ 8.09 (s, 1H): Pyrazole C5-H
  • δ 3.77 (s, 3H): N1-Methyl group
  • δ 2.14 (s, 3H): C3-Methyl group

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at $$ m/z = 231.1 \, [\text{M}+\text{H}]^+ $$, consistent with the molecular formula $$ \text{C}{13}\text{H}{14}\text{N}2\text{O}2 $$.

Scalability and Industrial Considerations

The patented method achieves a mass efficiency of 72–74%, with toluene and hydrochloric acid recycled in subsequent batches. Key challenges include:

  • Exothermic Reactions : Requires jacketed reactors for temperature control during methylhydrazine addition.
  • Byproduct Formation : Over-alkylation products are minimized by maintaining pH > 10 in Step 2.
  • Purity Optimization : Recrystallization from ethanol/water (65:35) increases purity to >99%.

Comparative Analysis of Synthetic Methods

Table 2: Comparison of Pyrazole Carboxylic Acid Syntheses

Method Starting Materials Yield (%) Purity (%) Key Advantage
CN114014809A Ethyl acetoacetate 98.9 99.1 High scalability
CN111362874B α,β-Unsaturated ester 85 97.5 Fluorine incorporation
CN104844567A 3-Aminocrotononitrile 78 96.8 Bromination capability

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. For example, refluxing with methanol and sulfuric acid yields the corresponding methyl ester:

Reaction:
1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid + R-OH → Ester derivative

ConditionsReagents/CatalystsProduct (Example)YieldReference
Acidic reflux (12 hrs)H<sub>2</sub>SO<sub>4</sub>, MeOHMethyl 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylate85%

Ester derivatives serve as intermediates for further functionalization, such as amidation or reduction .

Amidation and Coupling Reactions

The carboxylic acid reacts with amines via coupling agents (e.g., DCC, EDCI) to form amides, critical for pharmaceutical applications.

Reaction:
this compound + R-NH<sub>2</sub> → Amide derivative

ConditionsCoupling AgentAmine SubstrateProduct ApplicationYieldReference
RT, 24 hrsDCC/DMAP2-(3,5-Dimethylphenyl)pyridin-3-amineAntifungal agents (e.g., SDH inhibitors)71%

Amidation with 2,3-diaminopyridine under basic conditions forms imidazo[4,5-b]pyridine derivatives, showcasing cyclocondensation versatility .

Decarboxylation

Thermal decarboxylation (150–200°C) eliminates CO<sub>2</sub>, yielding 3-methyl-1-(3,5-dimethylphenyl)-1H-pyrazole:

Reaction:
this compound → 3-methyl-1-(3,5-dimethylphenyl)-1H-pyrazole + CO<sub>2</sub>

ConditionsCatalystProduct PurityReference
180°C, 3 hrsNone92%

This reaction is pivotal for generating simpler pyrazole scaffolds for agrochemical synthesis .

Cyclocondensation and Heterocycle Formation

The acid reacts with nucleophiles (e.g., hydrazines) to form fused heterocycles. For example, condensation with methylhydrazine in the presence of NaI produces imidazopyridine derivatives:

Reaction:
this compound + Methylhydrazine → 3H-Imidazo[4,5-b]pyridine

ConditionsCatalystKey IntermediateYieldReference
−30°C → 75°C, 5 hrsNaIα-Difluoroacetyl intermediate77%

This method highlights regioselective control under low-temperature conditions .

Functionalization via Acid Chloride Intermediate

Conversion to the acid chloride (using SOCl<sub>2</sub> or PCl<sub>5</sub>) enables nucleophilic acyl substitution:

Reaction:
1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonyl chloride + Nu → Derivatives

SubstrateProduct TypeApplicationYieldReference
2,3-DiaminopyridineCarboxamideAntiviral agents69%
Thiazole aminesInsecticidal amidesAgrochemistry50%

Comparative Reactivity Table

Reaction TypeSubstrateConditionsKey ProductYield
EsterificationMethanolH<sub>2</sub>SO<sub>4</sub>, refluxMethyl ester85%
Amidation2-AminopyridineDCC/DMAP, RTAntifungal amide71%
DecarboxylationNone180°C, 3 hrs3-Methylpyrazole92%
CyclocondensationMethylhydrazineNaI, −30°C → 75°CImidazo[4,5-b]pyridine77%

Mechanistic Insights

  • Amidation : Proceeds via activation of the carboxylic acid to a mixed anhydride or acyl chloride, followed by nucleophilic attack .

  • Decarboxylation : Follows a radical or concerted mechanism under thermal stress, stabilized by the aromatic pyrazole ring .

  • Cyclocondensation : Involves nucleophilic addition-elimination steps, with NaI enhancing reaction kinetics via halogen exchange .

Scientific Research Applications

1-(3,5-Dimethylphenyl)-3-methyl-1h-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-3-methyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogs lie in the substituents on the phenyl ring and pyrazole core. Below is a comparative analysis:

Compound Name Substituents on Phenyl Ring Pyrazole Substituents (Positions) Key Properties/Effects
Target Compound: 1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid 3,5-dimethyl Methyl (3), COOH (4) Moderate lipophilicity; electron-donating methyl groups may enhance steric hindrance.
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 113808-90-5) 3-chloro Methyl (3,5), COOH (4) Chloro group increases electron-withdrawing effects; higher acidity and potential bioactivity.
3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid (CAS 956950-77-9) 3-(trifluoromethyl) Methyl (3,5), COOH (4) Strong electron-withdrawing CF₃ group enhances lipophilicity and metabolic stability.
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 372107-36-3) 4-methoxy Phenyl (1), COOH (4) Methoxy group improves solubility but reduces membrane permeability.

Biological Activity

1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS Number: 1154882-30-0) is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H14N2O2
  • Molecular Weight : 230.26 g/mol
  • Purity : ≥98% .

Anti-inflammatory Activity

Research indicates that compounds within the pyrazole family exhibit significant anti-inflammatory properties. In a study by Selvam et al., derivatives of pyrazole were evaluated for their ability to inhibit inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The synthesized derivatives demonstrated inhibition rates of up to 93% for IL-6 at a concentration of 10 µM, showcasing the potential of pyrazole derivatives as anti-inflammatory agents .

Analgesic Effects

In vivo studies have shown that certain pyrazole derivatives possess analgesic properties comparable to standard analgesics like ibuprofen. For instance, in a carrageenan-induced rat paw edema model, specific derivatives exhibited significant reduction in edema, indicating their potential as analgesics .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has also been explored. A study reported that various compounds were screened against multiple bacterial strains and demonstrated promising results. Specifically, one derivative showed notable inhibition against E. coli and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

The mechanisms underlying the biological activities of this compound are thought to involve several pathways:

  • COX Inhibition : Many pyrazole compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
  • Cytokine Modulation : These compounds may modulate cytokine production, thereby reducing inflammation and pain.
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, contributing to their anti-inflammatory effects .

Case Studies

StudyFindings
Selvam et al. (2014)Demonstrated significant anti-inflammatory activity with up to 93% IL-6 inhibition at 10 µM concentration.
Burguete et al. (2014)Reported antimicrobial activity against Bacillus and E. coli, with effective inhibition rates at low concentrations.
Bandgar et al. (2015)Synthesized novel pyrazole derivatives showing high MAO-B inhibitory activity alongside anti-inflammatory effects comparable to indomethacin .

Q & A

Basic: What are the common synthetic routes for 1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation reactions using precursors like aldehydes or esters. For example, pyrazole-4-carboxylic acid derivatives are often synthesized via Knorr pyrazole synthesis or Vilsmeier-Haack formylation. A key intermediate, such as 3-methyl-1H-pyrazole-4-carboxylic acid, can be functionalized with 3,5-dimethylphenyl groups through nucleophilic substitution or coupling reactions. Structural analogs (e.g., methyl pyrazole carboxylates) are synthesized under reflux with hydrazine derivatives and ketones, followed by oxidation to introduce the carboxylic acid group .

Advanced: How can regioselectivity be controlled during the synthesis of substituted pyrazole derivatives?

Regioselectivity in pyrazole synthesis is influenced by electronic and steric factors. For example, substituents on the phenyl ring (e.g., 3,5-dimethyl groups) can direct electrophilic substitution via steric hindrance. X-ray crystallography (e.g., as used for 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde) confirms regiochemical outcomes by analyzing bond lengths and angles . Solvent polarity, temperature, and catalysts (e.g., Lewis acids) further modulate reaction pathways. Computational tools like DFT calculations can predict preferred tautomeric forms and substitution patterns .

Basic: What analytical techniques are recommended for characterizing this compound?

Standard techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • Mass spectrometry (MS) for molecular weight validation.
  • Infrared (IR) spectroscopy to identify carboxylic acid (-COOH) and pyrazole ring vibrations.
  • High-performance liquid chromatography (HPLC) for purity assessment.
    PubChem provides canonical SMILES and molecular formula data for cross-verification .

Advanced: How can computational chemistry predict reactivity or stability?

Density functional theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity toward electrophiles or nucleophiles. Molecular dynamics simulations assess stability under varying pH or temperature. PubChem’s computed properties, such as partition coefficients (LogP) and topological polar surface area (TPSA), guide solubility and bioavailability predictions .

Basic: What biological activities are reported for pyrazole-4-carboxylic acid derivatives?

Pyrazole derivatives exhibit diverse bioactivities, including antitumor, anti-inflammatory, and antimicrobial effects. For example, substituted pyrazoles show inhibitory activity against enzymes like cyclooxygenase (COX) or kinases. While specific data for this compound is limited, structural analogs (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid) are studied for anticancer potential .

Advanced: What experimental strategies investigate the mechanism of action in biological systems?

  • In vitro assays : Enzyme inhibition studies (e.g., IC₅₀ determination via fluorometric assays).
  • Molecular docking : To predict binding affinity with target proteins (e.g., using AutoDock Vina).
  • Gene expression profiling : RNA sequencing to identify downstream pathways affected by the compound.
  • Metabolomics : LC-MS/MS to track metabolic changes in treated cell lines .

Data Contradiction: How to address discrepancies in reported solubility data?

Variations in solubility may arise from solvent polarity, pH, or crystallinity. Researchers should:

  • Use standardized solvents (e.g., DMSO, water) and temperatures.
  • Characterize polymorphic forms via X-ray diffraction.
  • Employ dynamic light scattering (DLS) to detect aggregation.
    If data is unavailable (as noted in safety sheets), experimental determination via shake-flask or HPLC methods is recommended .

Stability: What factors influence stability under storage?

  • Light and oxygen : Store in amber vials under inert gas (N₂/Ar).
  • Temperature : -20°C for long-term storage.
  • Incompatibilities : Avoid strong oxidizers, which may degrade the compound into CO₂ and NOₓ .
    Stability studies using accelerated aging (40°C/75% RH) can predict shelf life.

Advanced: How can SAR studies optimize bioactivity?

Systematic substitution at the phenyl or pyrazole ring can enhance target binding. For example:

  • Electron-withdrawing groups (e.g., -Cl) may improve enzyme inhibition.
  • Methyl groups at the 3,5-positions (as in this compound) could enhance lipophilicity.
    Bioisosteric replacements (e.g., replacing -COOH with tetrazoles) are explored to improve metabolic stability .

Data Analysis: What statistical methods analyze bioassay data?

  • Dose-response curves : Fit using nonlinear regression (e.g., GraphPad Prism).
  • Multivariate analysis : PCA or PLS-DA to identify significant variables.
  • Machine learning : Random forest models predict activity based on molecular descriptors.
    Replicate experiments (n ≥ 3) and use ANOVA to validate significance .

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